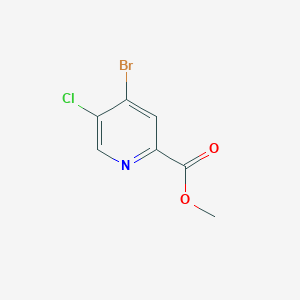

Methyl 4-bromo-5-chloropicolinate

Description

Methyl 4-bromo-5-chloropicolinate (CAS: 1256834-36-2) is a halogenated picolinate ester with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.5 g/mol. It is synthesized as a high-purity compound (97%) and is available in quantities of 250 mg, 1 g, and 5 g . The structure features a pyridine ring substituted with bromine at the 4-position, chlorine at the 5-position, and a methyl ester group at the 2-position. This compound is widely used as an intermediate in pharmaceutical and agrochemical research due to its reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name |

methyl 4-bromo-5-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYBWVHZDVYSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methyl Picolinate

The synthesis begins with methyl picolinate, where bromination introduces a bromine atom at the 4-position of the pyridine ring. Industrial-scale processes often employ continuous flow reactors to enhance reaction control and minimize side products.

Key Conditions :

-

Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃).

-

Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Reaction Time : 4–6 hours under inert atmosphere.

Challenges :

Chlorination of 4-Bromopicolinate Intermediate

Following bromination, chlorination at the 5-position is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) . Selectivity is ensured by steric hindrance from the pre-existing bromine atom.

Optimized Protocol :

-

Dissolve 4-bromopicolinate in anhydrous DCM (1:10 w/v).

-

Add SO₂Cl₂ (1.1 equiv) dropwise at −10°C.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice-cold water and extract with DCM.

Yield : 70–85% after column chromatography (hexane/ethyl acetate, 4:1).

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Modern facilities utilize tubular flow reactors for bromination and chlorination, offering:

-

Enhanced Heat Transfer : Critical for exothermic halogenation reactions.

-

Reduced Residence Time : Minimizes degradation of sensitive intermediates.

Operational Parameters :

| Parameter | Bromination | Chlorination |

|---|---|---|

| Temperature | 25°C | −10°C |

| Pressure | 1 atm | 1 atm |

| Flow Rate (mL/min) | 50 | 30 |

Purification and Isolation

Crude product is purified via silica gel chromatography or crystallization :

-

Crystallization Solvent : Ethanol/water (3:1) yields >95% purity.

-

Chromatography : Gradient elution (hexane → ethyl acetate) resolves mono-halogenated isomers.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

High-Performance Liquid Chromatography (HPLC) :

Purity Assessment

Mass Spectrometry (MS) :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Bromination | 65 | 90 | Low |

| Flow Reactor | 85 | 98 | High |

| Crystallization | 95 | 99 | Moderate |

Key Insight : Continuous flow systems outperform batch methods in yield and purity, albeit with higher initial capital investment .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Methyl 4-bromo-5-chloropicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-chloropicolinate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The reactivity and applications of methyl picolinate derivatives are heavily influenced by the type and position of substituents. Below is a comparative analysis of Methyl 4-bromo-5-chloropicolinate and its analogs:

Table 1: Key Properties of Methyl 4-bromo-5-chloropicolinate and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Purity |

|---|---|---|---|---|---|

| Methyl 4-bromo-5-chloropicolinate | 1256834-36-2 | C₇H₅BrClNO₂ | 250.5 | 4-Br, 5-Cl | 97% |

| Methyl 5-bromopicolinate | 29682-15-3 | C₇H₆BrNO₂ | 216.03 | 5-Br | N/A |

| Methyl 4-bromo-5-methoxypicolinate | 1256803-62-9 | C₈H₈BrNO₃ | 262.06 | 4-Br, 5-OCH₃ | 97% |

| Methyl 4-chloropicolinate | N/A | C₇H₆ClNO₂ | 171.58 | 4-Cl | 97% |

Data Sources :

Key Observations:

Substituent Effects :

- The bromine and chlorine in Methyl 4-bromo-5-chloropicolinate are electron-withdrawing groups (EWGs), enhancing the electrophilicity of the pyridine ring and stabilizing the ester group against hydrolysis compared to analogs like Methyl 4-chloropicolinate (single EWG) .

- Replacing the 5-chloro group with a methoxy group (as in Methyl 4-bromo-5-methoxypicolinate) introduces an electron-donating effect, which may reduce electrophilicity but increase solubility in polar solvents .

Molecular Weight and Steric Effects :

- The additional halogen (Br) in Methyl 4-bromo-5-chloropicolinate increases its molecular weight by ~34.5 g/mol compared to Methyl 5-bromopicolinate. This higher weight may influence crystallization behavior and bioavailability .

- Steric hindrance from the 4-Br and 5-Cl substituents could slow down nucleophilic aromatic substitution reactions compared to less-substituted analogs like Methyl 4-chloropicolinate .

Cross-Coupling Reactions :

- Methyl 4-bromo-5-chloropicolinate is a preferred substrate for Suzuki-Miyaura couplings due to the presence of bromine, which is more reactive than chlorine in such reactions. This dual halogenation allows sequential functionalization .

- In contrast, Methyl 5-bromopicolinate (single Br substituent) is less versatile for multi-step derivatization but is more reactive in single-step couplings .

Hydrolysis Stability :

- The ester group in Methyl 4-bromo-5-chloropicolinate is more resistant to hydrolysis under basic conditions compared to Methyl 4-chloropicolinate, owing to the stronger electron-withdrawing effects of Br and Cl .

Biological Activity

Methyl 4-bromo-5-chloropicolinate is a halogenated derivative of picolinic acid, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula: C₇H₅BrClNO₂

- Molecular Weight: 250.48 g/mol

- Key Features: The compound features bromine and chlorine substituents on the pyridine ring, which significantly influence its reactivity and biological interactions.

The biological activity of methyl 4-bromo-5-chloropicolinate is primarily attributed to its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical reactions, affecting the compound's reactivity and interactions with biomolecules. These interactions are crucial for influencing biological pathways, particularly in drug metabolism and enzyme inhibition.

Biological Activities

-

Enzyme Inhibition:

- Methyl 4-bromo-5-chloropicolinate has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the pharmacokinetics of co-administered drugs metabolized by this enzyme, highlighting its significance in drug-drug interactions .

- Antimicrobial Activity:

-

Anticancer Potential:

- Research has indicated that methyl 4-bromo-5-chloropicolinate may possess anticancer properties. In vitro studies have demonstrated its effectiveness against lung (A-549) and cervical (HeLa) cancer cell lines, with significant morphological changes observed in treated cells . The compound's IC50 values suggest potent inhibitory effects on cancer cell growth.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological similarities between methyl 4-bromo-5-chloropicolinate and related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-bromo-5-chloropicolinate | C₇H₅BrClNO₂ | Bromine and chlorine on pyridine ring | CYP1A2 inhibitor, antimicrobial |

| Methyl 6-bromo-4-chloropicolinate | C₇H₅BrClNO₂ | Similar structure but different substitution pattern | Antimicrobial, potential anticancer |

| Methyl 4-fluoro-5-chloropicolinate | C₇H₅ClFNO₂ | Fluorine instead of bromine | Moderate antimicrobial activity |

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of methyl 4-bromo-5-chloropicolinate:

- A study published in ACS Omega explored various halogenated picolinic acid derivatives for their anticancer activities. Methyl 4-bromo-5-chloropicolinate exhibited significant cytotoxicity against A-549 and HeLa cell lines, suggesting its potential as a therapeutic agent .

- Another research effort highlighted the compound's role as a CYP1A2 inhibitor, emphasizing its importance in understanding drug metabolism . The implications for pharmacokinetics are critical for developing safer drug formulations.

Q & A

Q. What are the key spectroscopic markers for characterizing Methyl 4-bromo-5-chloropicolinate, and what analytical methods are recommended?

To confirm the identity and purity of Methyl 4-bromo-5-chloropicolinate (CAS 1256834-36-2), use the following:

- NMR Spectroscopy : Look for signals corresponding to the methyl ester group (~3.9 ppm for ), aromatic protons in the pyridine ring (6.8–8.5 ppm), and halogen substituents (Br and Cl) via -NMR peaks at ~110–150 ppm .

- Mass Spectrometry (MS) : The molecular ion peak should appear at m/z 249.9 (CHBrClNO) .

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>97% by HPLC) .

Q. What are the optimal storage conditions to maintain the compound’s stability over time?

Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation via hydrolysis of the ester group or halogen displacement. Conduct stability studies using accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to validate shelf life .

Q. How can substitution reactions at the bromine and chlorine positions be designed for derivatization?

- Nucleophilic Aromatic Substitution : Use amines (e.g., NH/CuI in DMF at 80°C) or thiols (e.g., NaSH in ethanol under reflux) for bromine substitution. Chlorine is less reactive but can be displaced under harsher conditions (e.g., Pd-catalyzed coupling) .

- Metal-Mediated Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), NaCO, DME/HO) selectively targets the bromine site .

Advanced Research Questions

Q. How can cross-coupling reactions involving Methyl 4-bromo-5-chloropicolinate be optimized to minimize byproducts?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(dba) vs. PdCl) to enhance selectivity for bromine over chlorine.

- Solvent Effects : Polar aprotic solvents (DMAc, NMP) improve reaction rates but may increase side reactions; use additives like TBAB to stabilize intermediates .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. What crystallographic methods are suitable for resolving the compound’s solid-state structure?

Q. How can researchers resolve discrepancies in reported reaction yields for halogen-selective substitutions?

- Controlled Replicate Studies : Systematically vary reaction parameters (temperature, solvent, catalyst loading) to identify critical variables.

- Isotopic Labeling : Use -labeled starting materials to track substituent migration via NMR .

- Computational Modeling : Apply DFT (e.g., Gaussian 16) to compare activation energies for bromine vs. chlorine substitution pathways .

Q. What strategies mitigate challenges in synthesizing chiral derivatives from Methyl 4-bromo-5-chloropicolinate?

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) with Pd or Cu catalysts to induce enantioselectivity in cross-couplings .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze the ester group while retaining stereochemical integrity .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s reactivity in complex biological systems?

- Proteomic Profiling : Incubate the compound with cell lysates and use click chemistry (e.g., azide-alkyne cycloaddition) to tag interacting proteins for LC-MS/MS identification .

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation and identify major metabolites .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.